molecular formula C22H26N2 B14589147 1-Cyclohexyl-2-(diphenylmethyl)-4,5-dihydro-1H-imidazole CAS No. 61047-14-1

1-Cyclohexyl-2-(diphenylmethyl)-4,5-dihydro-1H-imidazole

Cat. No.: B14589147
CAS No.: 61047-14-1
M. Wt: 318.5 g/mol
InChI Key: FBQGTIHKKYVONC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-(diphenylmethyl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2-(diphenylmethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of cyclohexylamine with diphenylmethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which is then cyclized to form the imidazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-(diphenylmethyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce more saturated imidazole derivatives.

Scientific Research Applications

1-Cyclohexyl-2-(diphenylmethyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-(diphenylmethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-2-phenylimidazole
  • 1-Cyclohexyl-2-(p-tolyl)-4,5-dihydro-1H-imidazole
  • 1-Cyclohexyl-2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole

Uniqueness

1-Cyclohexyl-2-(diphenylmethyl)-4,5-dihydro-1H-imidazole is unique due to the presence of both cyclohexyl and diphenylmethyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61047-14-1

Molecular Formula

C22H26N2

Molecular Weight

318.5 g/mol

IUPAC Name

2-benzhydryl-1-cyclohexyl-4,5-dihydroimidazole

InChI

InChI=1S/C22H26N2/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)22-23-16-17-24(22)20-14-8-3-9-15-20/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2

InChI Key

FBQGTIHKKYVONC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN=C2C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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